

# Physical and chemical properties of 4-(5-Bromopyrimidin-2-yl)thiomorpholine

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## Compound of Interest

Compound Name: 4-(5-Bromopyrimidin-2-yl)thiomorpholine

Cat. No.: B3032262

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## An In-depth Technical Guide to 4-(5-Bromopyrimidin-2-yl)thiomorpholine

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **4-(5-Bromopyrimidin-2-yl)thiomorpholine** (CAS No. 1341761-16-7). As a key intermediate in medicinal chemistry, this heterocyclic compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. [1] This document details the compound's structure and physicochemical characteristics, offers a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and explores its reactivity and potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.

### Introduction and Significance

**4-(5-Bromopyrimidin-2-yl)thiomorpholine** is a substituted pyrimidine derivative that has garnered significant interest in the field of pharmaceutical research. The molecule incorporates two key pharmacophores: a 5-bromopyrimidine ring and a thiomorpholine moiety. The brominated pyrimidine core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[1] The

thiomorpholine ring, a sulfur-containing analog of morpholine, is often introduced into drug candidates to enhance their pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[1]

The strategic combination of these two moieties makes **4-(5-Bromopyrimidin-2-yl)thiomorpholine** a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of diseases like cancer and inflammatory disorders.[1]

## Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While some experimental data for **4-(5-Bromopyrimidin-2-yl)thiomorpholine** is not publicly available, the following table summarizes its known and predicted characteristics.

Property	Value	Source
CAS Number	1341761-16-7	[2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN <sub>3</sub> S	[2]
Molecular Weight	260.16 g/mol	[2]
Appearance	N/A (Likely a solid at room temperature)	Inferred
Purity	≥95%	[2]
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No data available	
Storage Conditions	Store long-term in a cool, dry place.	[2]

## Structural Elucidation

The structural formula of **4-(5-Bromopyrimidin-2-yl)thiomorpholine** is presented below.

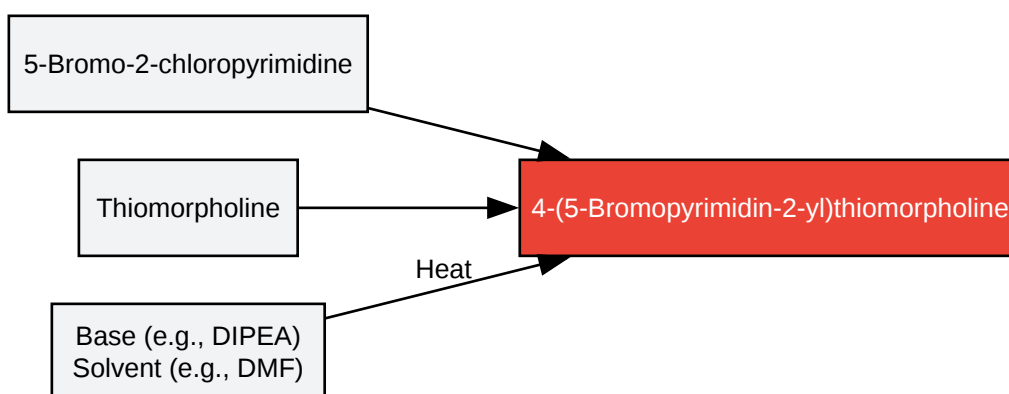
Caption: Chemical structure of **4-(5-Bromopyrimidin-2-yl)thiomorpholine**.

## Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

The synthesis of **4-(5-Bromopyrimidin-2-yl)thiomorpholine** can be efficiently achieved through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This method is based on the established reactivity of halogenated pyrimidines, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide by a nucleophile.<sup>[3][4][5]</sup>

### Reaction Principle

The synthesis involves the reaction of 5-bromo-2-chloropyrimidine with thiomorpholine in the presence of a non-nucleophilic base. The lone pair of electrons on the nitrogen atom of thiomorpholine acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. The chloride ion is subsequently eliminated, yielding the desired product. The presence of the bromine atom at the C5 position and the nitrogen atoms within the pyrimidine ring activates the C2 position towards nucleophilic attack.<sup>[3][4][5]</sup>



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Caption: Synthetic scheme for **4-(5-Bromopyrimidin-2-yl)thiomorpholine**.

## Step-by-Step Experimental Protocol

Materials:

- 5-Bromo-2-chloropyrimidine

- Thiomorpholine
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq).
- **Solvent and Reagents Addition:** Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material. To this solution, add thiomorpholine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash successively with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **4-(5-Bromopyrimidin-2-yl)thiomorpholine**.

## Chemical Reactivity and Stability

The chemical reactivity of **4-(5-Bromopyrimidin-2-yl)thiomorpholine** is primarily dictated by the 5-bromopyrimidine ring.

Caption: Key reactive sites of the molecule.

- Cross-Coupling Reactions: The bromine atom at the C5 position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for library synthesis and lead optimization.
- Further Nucleophilic Substitution: While the C2 position has already undergone substitution, the pyrimidine ring remains electron-deficient. Under harsh conditions, further nucleophilic attack might be possible, though less favorable than the initial reaction.
- Thiomorpholine Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone. This can be a metabolic pathway in vivo and can also be used synthetically to modulate the compound's polarity and hydrogen bonding capacity.

**Stability:** The compound is expected to be stable under standard laboratory conditions. Long-term storage in a cool, dry place is recommended to prevent degradation.<sup>[2]</sup> It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **4-(5-Bromopyrimidin-2-yl)thiomorpholine** are not readily available in the public domain, the following are predicted spectroscopic characteristics based on its structure.

- <sup>1</sup>H NMR:

- Two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring.
- Two multiplets in the aliphatic region, likely triplets, corresponding to the two sets of methylene protons of the thiomorpholine ring adjacent to the nitrogen and sulfur atoms, respectively.
- $^{13}\text{C}$  NMR:
  - Signals in the aromatic region corresponding to the four carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom shifted downfield.
  - Signals in the aliphatic region for the four carbon atoms of the thiomorpholine ring.
- Mass Spectrometry (MS):
  - The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Applications in Drug Discovery

**4-(5-Bromopyrimidin-2-yl)thiomorpholine** is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its primary utility lies in its role as a key intermediate for the development of:

- **Kinase Inhibitors:** The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The ability to functionalize the C5 position allows for the exploration of the chemical space around the ATP-binding pocket of various kinases.
- **Other Enzyme Inhibitors and Receptor Modulators:** The versatile nature of this scaffold makes it suitable for targeting other enzymes and receptors implicated in various diseases.

## Conclusion

**4-(5-Bromopyrimidin-2-yl)thiomorpholine** is a strategically designed chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined reactive sites and the favorable pharmacokinetic properties conferred by the thiomorpholine moiety make it

an attractive starting material for the synthesis of novel bioactive compounds. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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